molecular formula C11H20FNO4 B13908924 Tert-butyl 6-fluoro-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

Tert-butyl 6-fluoro-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

Cat. No.: B13908924
M. Wt: 249.28 g/mol
InChI Key: XDIUKROHUYTAMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 6-fluoro-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is a synthetic organic compound that belongs to the class of oxazepanes This compound is characterized by the presence of a tert-butyl group, a fluorine atom, a hydroxymethyl group, and a carboxylate group attached to the oxazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-fluoro-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazepane Ring: The oxazepane ring can be formed through a cyclization reaction involving an appropriate amino alcohol and a dihalide compound under basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a suitable base.

    Carboxylation: The carboxylate group can be introduced through a carboxylation reaction using carbon dioxide and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-fluoro-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Diethylaminosulfur trifluoride (DAST), amines, thiols

Major Products Formed

    Oxidation: Formation of carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of substituted oxazepanes

Scientific Research Applications

Tert-butyl 6-fluoro-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 6-fluoro-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism of action may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 6-chloro-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
  • Tert-butyl 6-bromo-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
  • Tert-butyl 6-iodo-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

Uniqueness

Tert-butyl 6-fluoro-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it a valuable candidate for various applications.

Properties

Molecular Formula

C11H20FNO4

Molecular Weight

249.28 g/mol

IUPAC Name

tert-butyl 6-fluoro-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

InChI

InChI=1S/C11H20FNO4/c1-10(2,3)17-9(15)13-4-5-16-8-11(12,6-13)7-14/h14H,4-8H2,1-3H3

InChI Key

XDIUKROHUYTAMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC(C1)(CO)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.